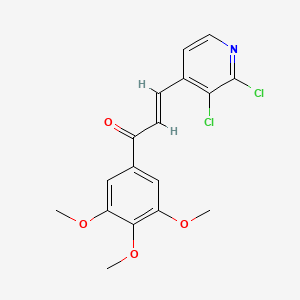
(E)-3-(2,3-Dichloropyridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,3-Dichloropyridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is commonly known as DCP-LA and is used in the synthesis of various drugs due to its unique properties.
作用機序
The exact mechanism of action of DCP-LA is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. DCP-LA has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DCP-LA has been found to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including acetylcholine and dopamine, which are involved in cognitive function and mood regulation. DCP-LA has also been found to increase the levels of antioxidants, such as glutathione, which protect cells from oxidative damage. Additionally, DCP-LA has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation and immune response.
実験室実験の利点と制限
One of the major advantages of DCP-LA is its neuroprotective and anti-inflammatory properties, which make it a potential therapeutic agent for various disease conditions. Additionally, DCP-LA is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of DCP-LA is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research involving DCP-LA. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanism of action of DCP-LA and its effects on various signaling pathways in the body. Another potential direction for research is the development of novel derivatives of DCP-LA with improved solubility and bioavailability for use in vivo.
合成法
DCP-LA is synthesized through a series of reactions involving the condensation of 2,3-dichloropyridine-4-carbaldehyde and 3,4,5-trimethoxybenzaldehyde in the presence of a base catalyst. The product obtained is then purified through recrystallization to obtain pure DCP-LA.
科学的研究の応用
DCP-LA has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties. DCP-LA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to reduce inflammation in various disease conditions, including arthritis and asthma. Additionally, DCP-LA has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
特性
IUPAC Name |
(E)-3-(2,3-dichloropyridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-22-13-8-11(9-14(23-2)16(13)24-3)12(21)5-4-10-6-7-20-17(19)15(10)18/h4-9H,1-3H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROFGKIWKOEKRO-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=C(C(=NC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=C(C(=NC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

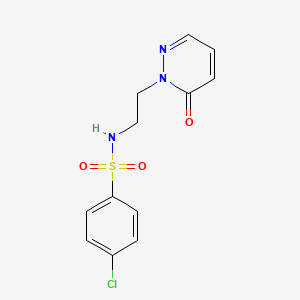
![6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide](/img/structure/B2405232.png)
![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide](/img/structure/B2405233.png)
![2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2405235.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B2405237.png)
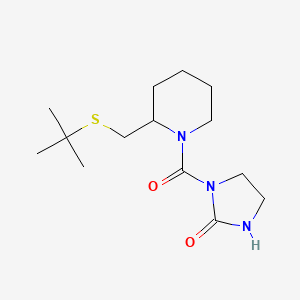
![2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B2405239.png)
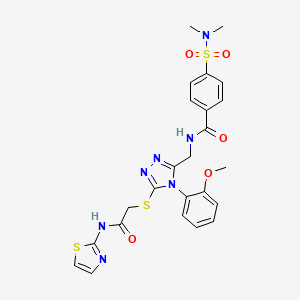
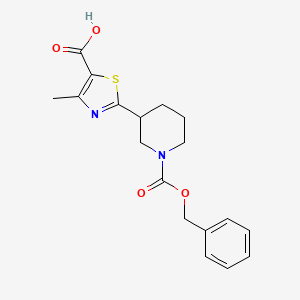
![2-chloro-N-[2-(cyclohexen-1-yl)ethylcarbamoyl]acetamide](/img/structure/B2405242.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405245.png)
![3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2405247.png)
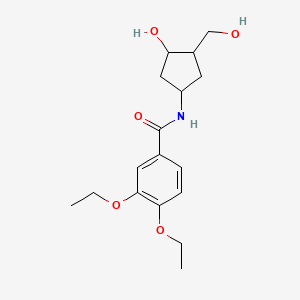
![Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2405251.png)